molecular formula C18H19N3O2 B2988131 N-(1-cyanopropyl)-3-{[(6-methylpyridin-3-yl)oxy]methyl}benzamide CAS No. 1444120-68-6

N-(1-cyanopropyl)-3-{[(6-methylpyridin-3-yl)oxy]methyl}benzamide

Cat. No. B2988131
CAS RN: 1444120-68-6
M. Wt: 309.369
InChI Key: LJRCYNDGEPEQQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanopropyl)-3-{[(6-methylpyridin-3-yl)oxy]methyl}benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. The compound is known to inhibit the activity of protein kinases, which are enzymes that play a crucial role in the regulation of cell growth and proliferation.

Mechanism of Action

N-(1-cyanopropyl)-3-{[(6-methylpyridin-3-yl)oxy]methyl}benzamide works by inhibiting the activity of protein kinases, which are enzymes that play a crucial role in the regulation of cell growth and proliferation. By inhibiting these enzymes, this compound can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of BTK and FLT3 activity, which are known to play a role in the development and progression of cancer. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-cyanopropyl)-3-{[(6-methylpyridin-3-yl)oxy]methyl}benzamide is its ability to selectively inhibit the activity of specific protein kinases, which makes it a promising candidate for the treatment of various types of cancer. However, there are also some limitations to the use of this compound in lab experiments, including its potential toxicity and the need for further studies to determine its efficacy in clinical trials.

Future Directions

There are several future directions for the study of N-(1-cyanopropyl)-3-{[(6-methylpyridin-3-yl)oxy]methyl}benzamide, including the development of new formulations and delivery methods to improve its efficacy and reduce its toxicity. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials, as well as its potential use in combination with other cancer treatments. Finally, the development of new compounds based on the structure of this compound may lead to the discovery of even more effective treatments for cancer.

Synthesis Methods

The synthesis of N-(1-cyanopropyl)-3-{[(6-methylpyridin-3-yl)oxy]methyl}benzamide involves several steps, including the reaction of 3-(6-methylpyridin-3-yloxy)benzaldehyde with 1-cyanopropyl magnesium bromide, followed by the reaction of the resulting intermediate with 2,2,2-trifluoroethyl chloroformate. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-(1-cyanopropyl)-3-{[(6-methylpyridin-3-yl)oxy]methyl}benzamide has been extensively studied for its potential use as a treatment for various types of cancer, including lymphoma, leukemia, and multiple myeloma. The compound has been shown to inhibit the activity of several protein kinases, including BTK, FLT3, and ITK, which are known to play a role in the development and progression of cancer.

properties

IUPAC Name

N-(1-cyanopropyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-3-16(10-19)21-18(22)15-6-4-5-14(9-15)12-23-17-8-7-13(2)20-11-17/h4-9,11,16H,3,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRCYNDGEPEQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)C1=CC=CC(=C1)COC2=CN=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.